1,7-Diazaspiro[4.4]nonane, 7-(5-pyrimidinyl)-
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Overview
Description
7-(PYRIMIDIN-5-YL)-1,7-DIAZASPIRO[44]NONANE is a heterocyclic compound that features a spiro structure with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(PYRIMIDIN-5-YL)-1,7-DIAZASPIRO[4.4]NONANE typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Spirocyclization: The spirocyclic structure is formed by reacting the pyrimidine derivative with a suitable diamine under specific conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(PYRIMIDIN-5-YL)-1,7-DIAZASPIRO[4.4]NONANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced spiro derivatives.
Substitution: Formation of alkylated or acylated pyrimidine derivatives.
Scientific Research Applications
7-(PYRIMIDIN-5-YL)-1,7-DIAZASPIRO[4.4]NONANE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(PYRIMIDIN-5-YL)-1,7-DIAZASPIRO[4.4]NONANE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds like 2,4-diaminopyrimidine and 5-fluorouracil share the pyrimidine core structure.
Spiro Compounds: Spirooxindoles and spirocyclic piperidines are examples of compounds with similar spiro structures.
Uniqueness
7-(PYRIMIDIN-5-YL)-1,7-DIAZASPIRO[4.4]NONANE is unique due to its combination of a pyrimidine ring and a spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
646056-03-3 |
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Molecular Formula |
C11H16N4 |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
7-pyrimidin-5-yl-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C11H16N4/c1-2-11(14-4-1)3-5-15(8-11)10-6-12-9-13-7-10/h6-7,9,14H,1-5,8H2 |
InChI Key |
DHAJUFYBSWNDLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(C2)C3=CN=CN=C3)NC1 |
Origin of Product |
United States |
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